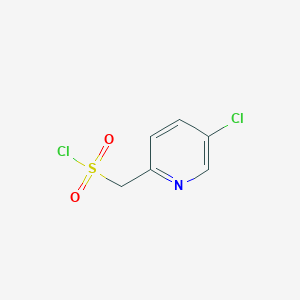

(5-Chloropyridin-2-YL)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C6H5Cl2NO2S |

|---|---|

Molecular Weight |

226.08 g/mol |

IUPAC Name |

(5-chloropyridin-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2 |

InChI Key |

DKAPCPXCFWZXMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of (5-Chloropyridin-2-YL)methanol

(5-Chloropyridin-2-yl)methanol (CAS: 209526-98-7) serves as the foundational intermediate. Source outlines two optimized methods:

Method 1: Reduction of Methyl 5-Chloropicolinate

Method 2: Direct Hydroxymethylation

Conversion to 5-Chloro-2-(Chloromethyl)pyridine

The chlorination of (5-chloropyridin-2-yl)methanol is achieved using thionyl chloride (SOCl₂) . Source details the following optimized protocol:

| Parameter | Condition | Yield | Citation |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | 89% | |

| Catalyst | N,N-Dimethylformamide (DMF) | – | |

| Temperature | 0°C → 20°C | – | |

| Reaction Time | 4 hours | – |

Procedure :

-

Add SOCl₂ (2.78 mL, 38.1 mmol) to a DCM solution of (5-chloropyridin-2-yl)methanol (3.00 g, 19.0 mmol) at 0°C.

-

Warm to room temperature and stir for 4 hours.

-

Quench with methanol, extract with ethyl acetate, and purify via silica chromatography.

Key Insight : DMF acts as a catalyst, enhancing the electrophilicity of SOCl₂ and accelerating chlorination.

Sulfonylation to Methanesulfonyl Chloride

The final step involves converting 5-chloro-2-(chloromethyl)pyridine to the sulfonyl chloride derivative. While explicit protocols are absent in the provided sources, established sulfonylation methodologies suggest two plausible routes:

Route 1: Sulfite Substitution and Chlorination

Route 2: Thiol Oxidation Pathway

-

Thiol Formation :

-

Substitute chloride with sodium hydrosulfide (NaSH) to generate (5-chloropyridin-2-yl)methanethiol .

-

-

Oxidation :

-

Chlorination :

Challenges :

Analytical Characterization

Emerging Alternatives and Innovations

Recent advancements propose:

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in reactions with (5-Chloropyridin-2-YL)methanesulfonyl chloride include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from reactions involving (5-Chloropyridin-2-YL)methanesulfonyl chloride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting metalloproteinases (MMPs). MMPs are implicated in various diseases, including cancer and inflammatory conditions. A notable study describes the synthesis of a derivative that demonstrates efficacy in inhibiting MMP activity, suggesting its potential use in treating diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: MMP Inhibition

A patent outlines the use of (5-Chloropyridin-2-YL)methanesulfonyl chloride derivatives in formulating medications aimed at diseases mediated by MMP activity. The compound's derivatives were shown to effectively inhibit specific MMPs, highlighting their therapeutic potential .

Organic Synthesis

Reagent in Chemical Reactions

This sulfonyl chloride is commonly employed as a reagent in organic synthesis. It facilitates the conversion of amines into sulfonamides, which are crucial intermediates in drug development . The compound's reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing complex molecules.

Table 1: Comparison of Reaction Pathways Using (5-Chloropyridin-2-YL)methanesulfonyl chloride

| Reaction Type | Description | Example Product |

|---|---|---|

| Sulfonamide Formation | Reaction with amines to form sulfonamides | (5-Chloropyridin-2-YL)sulfonamide |

| Esterification | Conversion of carboxylic acids to esters | Alkyl esters |

| Coupling Reactions | Formation of biaryl compounds | Various biaryl derivatives |

Agrochemicals

Role as a Building Block

In agrochemical research, (5-Chloropyridin-2-YL)methanesulfonyl chloride serves as a building block for developing herbicides and pesticides. Its unique chemical structure allows for modifications that enhance biological activity against pests or weeds .

Biological Studies

Enzyme Inhibition Studies

The compound is also utilized in biological research to study enzyme inhibition mechanisms. It can act as a selective inhibitor for specific enzymes, providing insights into their function and potential therapeutic targets .

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-YL)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Methanesulfonyl Chloride (CAS: 124-63-0)

Methanesulfonyl chloride (CH₃SO₂Cl) is a simpler aliphatic sulfonyl chloride. Key differences include:

- Molecular Weight : 114.55 g/mol vs. 226.08 g/mol for the target compound .

- Reactivity : The absence of an aromatic ring in methanesulfonyl chloride reduces steric hindrance, making it more reactive in sulfonation reactions. However, the electron-withdrawing chlorine on the pyridine ring in the target compound may enhance electrophilicity at the sulfonyl chloride group .

- Physical Properties :

(2-Cyanophenyl)methanesulfonyl Chloride

This compound features a cyano group (-CN) on a benzene ring. Key distinctions:

- However, the pyridine ring in the target compound introduces nitrogen-based resonance effects, which may modulate reactivity differently .

- Applications: The cyano-substituted derivative is often used in synthesizing nitriles or amides, whereas the pyridine-based target compound may find use in pharmaceuticals due to the prevalence of pyridine motifs in drug molecules .

5-Chloro-2-methoxypyridine-3-sulfonyl Chloride (CAS: 1261451-92-6)

This structural analog has a methoxy group (-OCH₃) at the 2-position of the pyridine ring:

- Substituent Effects : The methoxy group is electron-donating, which could reduce the electrophilicity of the sulfonyl chloride compared to the target compound's electron-withdrawing chlorine .

- Steric Considerations : The 3-sulfonyl chloride position (vs. 2-position in the target compound) may alter steric accessibility in reactions .

[(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl Chloride

This compound incorporates an imidazolidinone ring fused to the sulfonyl chloride:

- Reactivity: The dioxoimidazolidinone group may stabilize the sulfonyl chloride through hydrogen bonding or steric shielding, reducing its reactivity compared to the target compound .

Biological Activity

(5-Chloropyridin-2-yl)methanesulfonyl chloride, commonly referred to as Tosyl chloride, is an organic compound with significant implications in both synthetic and biological chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse sources.

Molecular Formula and Structure:

- The molecular formula of (5-chloropyridin-2-yl)methanesulfonyl chloride is C6H6ClN2O2S.

- It has a molecular weight of approximately 243.08 g/mol.

Synthesis:

- The compound can be synthesized through the reaction of chlorosulfonic acid with 5-chloropyridine, followed by treatment with a suitable base such as sodium hydroxide. This process yields the sulfonyl chloride derivative, which can be further purified using techniques like recrystallization or chromatography .

Biological Activity

(5-Chloropyridin-2-yl)methanesulfonyl chloride exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, studies have reported its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies have shown that (5-chloropyridin-2-yl)methanesulfonyl chloride can inhibit the proliferation of cancer cells such as:

- HepG2 (liver cancer)

- A875 (melanoma)

- SGC-7901 (gastric cancer)

The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death rates. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the release of lactate dehydrogenase (LDH), indicating necrotic cell death .

Table 1: Summary of Biological Activities

Toxicity and Safety Considerations

While (5-chloropyridin-2-yl)methanesulfonyl chloride exhibits promising biological activities, it is crucial to consider its toxicity. The compound is highly corrosive and can cause severe skin and eye irritation upon contact. Safety data sheets recommend handling it with appropriate personal protective equipment (PPE) in a controlled laboratory environment .

Conclusion and Future Directions

(5-Chloropyridin-2-yl)methanesulfonyl chloride is a versatile compound with significant biological activity, particularly in antimicrobial and anticancer research. Future studies could focus on:

- Developing safer derivatives with reduced toxicity.

- Exploring its mechanism of action in greater detail.

- Investigating potential applications in drug development for treating infections and cancers.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride resonance.

- IR spectroscopy : Confirms S=O stretches near 1350–1200 cm⁻¹.

- Mass spectrometry (HRMS) : Validates molecular weight (226.08 g/mol) and fragmentation patterns .

What challenges arise when scaling synthesis via continuous flow reactors?

Advanced

Key challenges include:

- Residence time control : Ensuring complete conversion without side reactions.

- Clogging risks : Managing precipitated intermediates by optimizing solvent polarity.

- Heat dissipation : Maintaining temperature uniformity in exothermic reactions .

What safety precautions are essential for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Storage : Keep in airtight containers at –20°C to prevent degradation .

How can computational methods predict biological interactions?

Q. Advanced

- Molecular docking : Simulates binding affinity with protein targets (e.g., enzymes).

- QSAR modeling : Correlates structural features (e.g., Cl substitution) with bioactivity.

- DFT calculations : Predicts reactive sites for derivatization .

What are its applications in pharmaceutical research?

Basic

It serves as a key intermediate for:

- Sulfonamide drugs : Antibiotics and protease inhibitors.

- Kinase inhibitors : Targeting cancer pathways via pyridine-based scaffolds.

- Prodrug activation : Releasing active agents through hydrolytic cleavage .

How are conflicting stability data resolved under varying conditions?

Q. Advanced

- Accelerated stability studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC.

- Kinetic modeling : Quantifies degradation rates using Arrhenius equations.

- Comparative analysis : Benchmarks against structurally similar sulfonyl chlorides with known stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.